molecular formula C15H15N5O3S B3007211 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-74-3

3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3007211
CAS No.: 2034478-74-3
M. Wt: 345.38
InChI Key: SPTXCYFAXRORPC-UHFFFAOYSA-N
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Description

3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group at position 2. The piperidine ring is further modified at the nitrogen atom by a pyridin-3-ylsulfonyl moiety. While direct data on its biological activity are unavailable in the provided evidence, its structural analogs highlight roles in targeting enzymes or receptors, particularly due to the sulfonyl and carbonitrile functionalities .

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c16-9-14-15(19-7-6-18-14)23-12-3-2-8-20(11-12)24(21,22)13-4-1-5-17-10-13/h1,4-7,10,12H,2-3,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXCYFAXRORPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of appropriate catalysts and reagents would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Compounds similar to 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been studied for their potential to inhibit various cancer cell lines. The presence of the pyridine and piperidine moieties contributes to the compound's ability to interact with biological targets involved in tumor growth and proliferation .
    • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics .
  • Neurological Disorders
    • CNS Activity : The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety. The piperidine ring may enhance blood-brain barrier permeability, facilitating central nervous system (CNS) effects .
  • Histone Methyltransferase Inhibition
    • Case studies have shown that compounds featuring similar structural motifs can act as inhibitors of histone methyltransferases, enzymes that play a critical role in gene regulation and epigenetics. This inhibition can have implications for cancer therapy and other diseases linked to epigenetic dysregulation .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal evaluated the cytotoxic effects of pyridinyl derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy :
    • A series of experiments demonstrated that derivatives of the compound showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating a promising avenue for antibiotic development .
  • CNS Activity Assessment :
    • In vivo studies assessed the behavioral effects of similar compounds on rodent models of anxiety and depression. The findings suggested anxiolytic effects, warranting further investigation into their therapeutic potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Analogues: BK66806 () shares the pyrazine-2-carbonitrile core but substitutes the sulfonyl group with an oxazole-carbonyl, demonstrating how minor changes alter physicochemical profiles.
  • Patent Compounds (): Pyridinylmethyl-carbamates with trifluoroacetic acid counterions suggest that the target’s sulfonyl group could improve stability compared to carbamates.
  • Limitations : Direct biological or crystallographic data (e.g., PHENIX/Phaser software applications in –3) are absent for the target compound, necessitating further empirical studies.

Biological Activity

The compound 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrazine core substituted with a pyridinyl sulfonamide and a piperidine moiety, which enhances its solubility and biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrazine and pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, including:

  • BRAF(V600E) Inhibition : Several pyrazole derivatives have demonstrated inhibitory activity against mutated BRAF, a common target in melanoma treatment .
  • EGFR Inhibition : The compound's structure suggests potential interaction with the epidermal growth factor receptor (EGFR), which is crucial in various cancers .

A recent study evaluated a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, particularly in combination with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural components. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, compounds similar to this compound have shown efficacy in reducing nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Sulfonamide Group : Enhances binding affinity to target proteins due to its ability to form hydrogen bonds.
  • Piperidine Moiety : Contributes to improved lipophilicity and cellular uptake.

Table 1 summarizes various derivatives and their corresponding biological activities:

Compound DerivativeTarget ActivityIC50 Value (µM)Reference
ABRAF(V600E) Inhibition50
BEGFR Inhibition30
CTNF-α Production Inhibition25

Case Studies

  • Combination Therapy in Breast Cancer :
    A study explored the synergistic effects of combining doxorubicin with various pyrazole derivatives. The results indicated that certain compounds exhibited enhanced cytotoxicity in MDA-MB-231 cells, suggesting potential for combination therapy in resistant breast cancer subtypes .
  • Inflammation Models :
    In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced arthritis models, highlighting their therapeutic potential in inflammatory diseases .

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